molecular formula C20H20F2N2O2 B3438330 1-{5-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone

1-{5-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone

Cat. No. B3438330
M. Wt: 358.4 g/mol
InChI Key: VRMVHSNIKIMHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone, also known as Fluoromethcathinone (FMC), is a synthetic cathinone that belongs to the β-keto amphetamine family. FMC is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, FMC has also gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

FMC acts as a monoamine transporter inhibitor, which means that it blocks the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters in the brain, which leads to the stimulant effects of FMC. FMC also acts as a releasing agent, which means that it causes the release of dopamine, norepinephrine, and serotonin from the presynaptic neurons into the synaptic cleft.
Biochemical and Physiological Effects:
FMC has been found to increase heart rate, blood pressure, and body temperature. FMC also increases wakefulness, alertness, and energy levels. FMC has been found to have anxiogenic effects, which means that it can increase anxiety levels in some individuals.

Advantages and Limitations for Lab Experiments

FMC has advantages in the laboratory setting due to its potent stimulant effects and its ability to increase dopamine and norepinephrine levels in the brain. FMC can be used to study the effects of dopamine and norepinephrine on behavior and cognition. However, FMC has limitations in the laboratory setting due to its potential for abuse and its anxiogenic effects.

Future Directions

Future research on FMC could focus on its potential therapeutic applications, including its use as an antidepressant, cognitive enhancer, and treatment for substance use disorders. Future research could also focus on the development of safer and more effective synthetic cathinones that have fewer adverse effects and lower potential for abuse. Additionally, future research could focus on the development of novel therapeutic agents that target the dopamine and norepinephrine systems in the brain.

Scientific Research Applications

FMC has been studied for its potential therapeutic applications, including its use as an antidepressant and as a treatment for attention deficit hyperactivity disorder (ADHD). FMC has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation and attention. FMC has also been studied for its potential use as a cognitive enhancer and as a treatment for substance use disorders.

properties

IUPAC Name

1-[5-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-13-11-19(18(22)12-17(13)14(2)25)23-7-9-24(10-8-23)20(26)15-3-5-16(21)6-4-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVHSNIKIMHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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